
Canrenone
Übersicht
Beschreibung
Canrenon ist ein steroidales Antimineralocorticoid der Spironolactongruppe, verwandt mit Spironolacton. Es wird in Europa als Diuretikum eingesetzt, unter anderem in Italien und Belgien . Canrenon ist auch ein wichtiger aktiver Metabolit von Spironolacton und trägt zu dessen therapeutischer Wirkung bei .
Herstellungsmethoden
Canrenon kann durch verschiedene Methoden synthetisiert werden. Eine Methode beinhaltet die Etherifizierungsreaktion und Dehydrierungsreaktion von 17 beta-Hydroxy-4-Alken-3-keton-17 alpha-Pregnen-21-Carbonsäure-gamma-Lacton . Eine andere Methode beinhaltet das Auflösen einer Lactonsubstanz in einem organischen Lösungsmittel, das Hinzufügen eines Katalysators und eines Hilfsmittels und die Reaktion unter Rühren bei 50-80°C, um Canrenon zu erhalten .
Vorbereitungsmethoden
Canrenone can be synthesized through several methods. One method involves the etherification reaction and dehydrogenation reaction of 17 beta-hydroxy-4-alkene-3-ketone-17 alpha-pregnene-21-carboxylic acid-gamma-lactone . Another method involves dissolving a lactone substance in an organic solvent, adding a catalyst and an auxiliary agent, and reacting under stirring at 50-80°C to obtain this compound .
Analyse Chemischer Reaktionen
Key Steps:
-
Ethynylation : C17 carbonyl of 4AD reacts with potassium acetylide under inert gas to form Compound II .
-
Hydrogenation : Catalytic hydrogenation (5% Pd/C) reduces the alkyne to an alkane (Compound III ) .
-
Oxidation-Cyclization :
-
Bromination-Debromination :
Dehydrogenation Reactions
Dehydrogenation of 3-keto-1,4-diene precursors using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) produces this compound :
Isotopic Labeling
For tracer studies, this compound is labeled via:
-
Tritium (³H) : Catalytic reduction of 3-keto-1,4-diene with tritium gas, followed by enol-keto tautomerism to stabilize the label .
-
Carbon-14 (¹⁴C) : Reaction of 17-ethynyl steroids with ¹⁴CO₂ to form labeled carboxylic acid intermediates .
Stability and Degradation
-
pH Sensitivity : this compound undergoes degradation under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming hydroxylated byproducts .
-
Thermal Stability : Stable at room temperature but decomposes above 150°C .
Metabolic and Toxicological Reactions
-
Epoxidation : this compound is metabolized in vitro to mutagenic 6,7-epoxides via cytochrome P450 enzymes .
-
Oxidative Stress : Generates reactive oxygen species (ROS) in renal cells, contributing to nephrotoxicity at high doses .
Comparative Reactivity in Pharmacological Context
Reaction Type | Spironolactone | This compound |
---|---|---|
Aldosterone Antagonism | Moderate | High |
Androgen Receptor Binding | High | Low |
Bioactivation to Mutagens | No | Yes |
Key Research Findings
-
This compound’s elimination from 7α-(methylthio)spironolactone S-oxide occurs at physiologically relevant rates (t₁/₂ = 2–6 hours at pH 7.4) .
-
Synthetic routes using phase-transfer catalysts improve cyclization yields by 15–20% compared to traditional methods .
-
DDQ-mediated dehydrogenation achieves >90% purity, avoiding polycyclic byproducts .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action
Canrenone functions primarily as an aldosterone antagonist, which inhibits the action of aldosterone at mineralocorticoid receptors. This mechanism leads to various physiological effects, including diuresis and vasodilation. It is noted for being more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen .
Pharmacokinetics
The pharmacokinetic profile of this compound shows an elimination half-life of approximately 16.5 hours, allowing for sustained effects in therapeutic applications. Its pharmacokinetics can vary based on factors such as patient weight and age, particularly in pediatric populations .
Heart Failure Management
This compound has been studied extensively in the context of heart failure. Research indicates that it may reduce mortality rates when compared to placebo treatments. In one longitudinal study involving patients with chronic heart failure, those treated with this compound exhibited significantly lower mortality rates and improved diastolic function compared to those receiving conventional therapy . The following table summarizes key findings from clinical studies:
Study Focus | Treatment Group | Key Findings |
---|---|---|
Heart Failure | This compound vs. Placebo | Reduced mortality and improved diastolic function |
Blood Pressure | This compound vs. Conventional Therapy | Lower systolic and diastolic blood pressure observed in this compound group |
Uric Acid Levels | This compound Treatment | Significant reduction in uric acid levels compared to controls |
Treatment of Hirsutism
This compound has shown efficacy in treating hirsutism in women by acting on androgen receptors and inhibiting the effects of testosterone. Clinical studies have demonstrated that this compound can effectively reduce hair growth in women suffering from this condition .
Vasorelaxation Restoration
Recent studies have indicated that this compound may restore impaired vasorelaxation caused by marinobufagenin (a potent vasoconstrictor) in human umbilical arteries. This suggests a potential application for this compound in managing vascular dysfunctions associated with pregnancy-related complications .
Case Study 1: Heart Failure
A cohort study involving 166 patients with chronic heart failure treated with this compound over ten years demonstrated significant improvements in both systolic and diastolic blood pressure compared to a control group receiving standard therapy. The study reported a notable decrease in left ventricular mass among the this compound-treated patients .
Case Study 2: Hirsutism
In a clinical trial focusing on women with hirsutism, treatment with this compound resulted in a marked reduction in hair growth after 12 weeks of therapy. Patients reported improvements in quality of life alongside the physical benefits .
Wirkmechanismus
Canrenone acts as an antimineralocorticoid by blocking the effects of aldosterone at the mineralocorticoid receptor. This leads to increased excretion of sodium and water while conserving potassium . This compound is an active metabolite of spironolactone and is considered to be partially responsible for its effects .
Vergleich Mit ähnlichen Verbindungen
Canrenon ähnelt anderen Mineralocorticoid-Rezeptor-Antagonisten wie Spironolacton und Eplerenon. Canrenon ist Berichten zufolge als Antimineralocorticoid stärker als Spironolacton, jedoch deutlich weniger stark und effektiv als Antiandrogen . Eplerenon hingegen ist hochspezifisch für den Mineralocorticoid-Rezeptor und verursacht nur selten endokrine Nebenwirkungen . Andere ähnliche Verbindungen sind Amilorid und Triamteren, die ebenfalls als Diuretika eingesetzt werden .
Eigenschaften
CAS-Nummer |
976-71-6 |
---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
UJVLDDZCTMKXJK-GMTJQTPWSA-N |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Aussehen |
Solid powder |
melting_point |
150 °C |
Key on ui other cas no. |
976-71-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.